3-Methyl-2-pentanol

Descripción

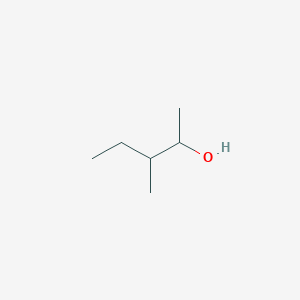

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862204 | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-60-6, 1502-93-8 | |

| Record name | 3-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | threo-3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Pentanol

Stereoselective Synthesis of 3-Methyl-2-pentanol

Stereoselective synthesis aims to produce a single or a specific set of stereoisomers from a prochiral or racemic precursor. For this compound, this typically involves the reduction of the prochiral ketone, 3-methyl-2-pentanone (B1360105).

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from their corresponding ketones. This method introduces a hydrogen atom across the carbonyl double bond with a specific stereochemical orientation, guided by a chiral catalyst. The primary precursor for this route is 3-methyl-2-pentanone, which is reduced to this compound. While research on many substrates is extensive, studies on analogous ketones demonstrate the viability of this pathway. For instance, the asymmetric hydrogenation of 3-methyl-2-butanone (B44728) has been successfully achieved with high enantioselectivity using various catalytic systems. sigmaaldrich.com

The general reaction is as follows: 3-Methyl-2-pentanone + H₂ (in the presence of a chiral catalyst) → this compound

The effectiveness of this route is highly dependent on the choice of catalyst and reaction conditions, which are fine-tuned to maximize both the conversion rate and the enantiomeric excess (e.e.) of the desired stereoisomer.

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment that forces the hydrogenation to occur from a specific direction.

Several types of catalysts have proven effective for the asymmetric hydrogenation of prochiral ketones similar to 3-methyl-2-pentanone:

Platinum Group Metal Catalysts: Ruthenium, rhodium, and palladium-based catalysts are commonly employed. For example, a wool-Pt complex has been used for the asymmetric hydrogenation of 3-methyl-2-butanone, yielding the corresponding (R)-alcohol with nearly 100% yield and optical yield under optimized conditions. researchgate.netcapes.gov.br Similarly, Rh-PennPhos complexes have shown high enantioselectivity in the hydrogenation of simple ketones. sigmaaldrich.com

Manganese Pincer Complexes: More recently, earth-abundant metals like manganese have been used. A defined chiral manganese PNP pincer complex has been shown to be effective in the asymmetric hydrogenation of aliphatic ketones, with 3-methyl-2-butanone showing good selectivity (84:16 e.r.). dicp.ac.cn

Zeolite-Supported Complexes: A zeolite-supported gelatin-iron complex has been utilized as a recyclable and effective chiral catalyst for the asymmetric hydrogenation of 3-methyl-2-butanone to (R)-3-methyl-2-butanol, achieving up to 80% product yield and 100% optical yield. researchgate.net

| Catalyst Type | Precursor Ketone Example | Key Findings | Reference |

|---|---|---|---|

| Wool-Pt Complex | 3-Methyl-2-butanone | Yield and optical yield can reach ~100%. Catalyst is reusable. | researchgate.net |

| Zeolite-Gelatin-Fe Complex | 3-Methyl-2-butanone | Achieved 80% product yield and 100% optical yield. Catalyst is reusable. | researchgate.net |

| Chiral Manganese PNP Pincer Complex | 3-Methyl-2-butanone | Good enantioselectivity (84:16 e.r.) was observed for the aliphatic ketone. | dicp.ac.cn |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. americanelements.com The use of isolated enzymes, particularly ketoreductases (KREDs), or whole-cell systems can achieve very high enantioselectivity under mild reaction conditions. americanelements.comfishersci.ca These enzymes facilitate the reduction of a ketone by transferring a hydride from a cofactor, typically NADH or NADPH.

The process involves the selective reduction of 3-methyl-2-pentanone to a specific stereoisomer of this compound. Enzyme evolution and screening are often employed to find a biocatalyst with the desired activity and selectivity for a specific substrate. For example, an evolved ketoreductase has been used in a practical kinetic resolution process to produce (R)-2-methylpentanol from racemic 2-methylvaleraldehyde with high productivity. fishersci.casigmaaldrich.com This demonstrates the power of biocatalysis to resolve racemic mixtures or perform asymmetric synthesis on analogous compounds, a strategy directly applicable to the production of enantiopure this compound from 3-methyl-2-pentanone.

Chiral Catalyst Applications in this compound Production

Exploration of Novel Reaction Pathways for this compound

Beyond catalytic hydrogenation, other synthetic routes are explored to access this compound, often focusing on carbon-carbon bond formation or functional group manipulation.

Grignard reactions provide a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of this compound can be achieved by reacting an appropriate Grignard reagent with a carbonyl compound. Two primary disconnection approaches are possible:

Reaction of an ethyl Grignard reagent with 2-methylpropanal:

Reactants: Ethylmagnesium bromide (CH₃CH₂MgBr) and 2-methylpropanal.

Process: The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidification of the resulting alkoxide intermediate yields this compound.

Reaction of a methyl Grignard reagent with 3-methyl-2-pentanone:

Reactants: Methylmagnesium bromide (CH₃MgBr) and 3-methyl-2-pentanone.

Process: This reaction would lead to the formation of 2,3-dimethyl-2-pentanol, not the target compound. Therefore, the first approach is the correct one for synthesizing the this compound skeleton.

A significant challenge in Grignard synthesis is controlling the stereochemistry at the newly formed chiral center (C2). Without the use of chiral auxiliaries or catalysts, the reaction typically produces a racemic mixture of the (2R) and (2S) isomers. If the starting aldehyde is racemic at the C3 position, a mixture of all four possible diastereomers will be formed.

| Grignard Reagent | Carbonyl Compound | Product | Stereochemical Consideration |

|---|---|---|---|

| Ethylmagnesium bromide | 2-Methylpropanal | This compound | Produces a racemic mixture at the new chiral center (C2) without chiral control. |

The addition of water across the double bond of an alkene is a direct method for preparing alcohols. The regioselectivity of the hydration (i.e., where the hydroxyl group adds) is determined by the specific reaction conditions.

Hydroboration-Oxidation: This two-step procedure is a key method for achieving anti-Markovnikov hydration.

Precursor: 3-methyl-1-pentene (B165626).

Reaction: The alkene reacts with borane (B79455) (BH₃), typically complexed with THF, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.orgmasterorganicchemistry.com

Outcome: The hydroxyl group adds to the less substituted carbon of the double bond, yielding this compound. vaia.com This reaction proceeds with syn-stereochemistry, where the H and OH groups are added to the same face of the double bond. masterorganicchemistry.com

Acid-Catalyzed Hydration:

Precursor: 3-methyl-2-pentene.

Reaction: The alkene is treated with water in the presence of a strong acid catalyst (e.g., H₂SO₄).

Outcome: This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. For 3-methyl-2-pentene, this results in the formation of 3-methyl-3-pentanol, not the desired this compound. vaia.combrainly.com

Therefore, hydroboration-oxidation of 3-methyl-1-pentene is the effective alkene hydration pathway to synthesize this compound. vaia.com

Reductive Transformations for this compound Production

Reductive transformations are a cornerstone in the synthesis of this compound, primarily involving the reduction of the carbonyl group in 3-methyl-2-pentanone. These methods are favored for their directness and efficiency. The primary approaches include reduction by metal hydrides and catalytic hydrogenation, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability.

The reduction of 3-methyl-2-pentanone to this compound involves the conversion of a ketone's carbonyl group (C=O) into a hydroxyl group (-OH), forming a secondary alcohol. brainly.combrainly.com This transformation is significant in both laboratory-scale organic synthesis and industrial applications. brainly.com

A critical aspect of this reduction is the creation of a new stereocenter at the C-2 position. As 3-methyl-2-pentanone already possesses a chiral center at C-3, the reduction can lead to the formation of a mixture of diastereomers: (2R,3S)-3-methyl-2-pentanol, (2S,3S)-3-methyl-2-pentanol, (2R,3R)-3-methyl-2-pentanol, and (2S,3R)-3-methyl-2-pentanol. quora.compearson.com

Hydride Reduction

The use of metal hydride reagents is a common and effective method for the reduction of ketones to secondary alcohols. chegg.com Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose. chegg.com

The underlying mechanism for this reduction is nucleophilic addition. libretexts.org The polar carbon-oxygen double bond in the ketone is attacked by a hydride ion (H⁻) from the reducing agent. libretexts.orglumenlearning.com This initial attack forms an alkoxide intermediate, which is subsequently protonated during a workup step (often with water or a dilute acid) to yield the final alcohol product. libretexts.orglumenlearning.com

Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. lumenlearning.com The reaction is commonly carried out in protic solvents such as methanol (B129727) or ethanol (B145695). brainly.comlibretexts.org For instance, the reduction of 3-methyl-2-pentanone with NaBH₄ in ethanol effectively yields this compound. brainly.com Lithium aluminum hydride is a much stronger reducing agent and reacts violently with water and other protic solvents. lumenlearning.com Therefore, it requires anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. chegg.comlumenlearning.com

Catalytic Hydrogenation

Catalytic hydrogenation is another principal method for producing this compound. This process involves the reaction of 3-methyl-2-pentanone or its unsaturated precursor, 3-methyl-3-penten-2-one (B7765926), with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org This method is highly efficient and scalable, making it suitable for industrial production. mdpi.com

Commonly used catalysts include noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to maximize surface area and catalytic activity. libretexts.orgacs.org The reaction conditions can be optimized by adjusting temperature and pressure. For instance, the hydrogenation of 3-methyl-3-penten-2-one to 3-methyl-2-pentanone can be achieved with a palladium on carbon catalyst at temperatures between 80–120°C, with yields reported to be over 85%. Subsequent hydrogenation of the ketone to the alcohol can also be performed. Studies on similar ketones have shown high conversion rates using catalysts like Ni-Mo/γ-Al₂O₃ at elevated temperatures and pressures. mdpi.com The hydrogenation of 2-methyl-2-pentenal (B83557) has been shown to produce 2-methyl-pentanol over platinum, palladium, and copper catalysts. researchgate.net

Reductions of α,β-Unsaturated Precursors

The synthesis can also proceed from α,β-unsaturated ketones, such as 3-methyl-2-penten-2-one. The selective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond can be achieved using specific methods like the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol. acs.org This method is known for its high selectivity in producing allylic alcohols. acs.org More recently, research has shown that calcium triflate (Ca(OTf)₂) can be an effective and more sustainable alternative to lanthanide salts for this type of regioselective 1,2-reduction. rsc.org

Table 2.2.3.1: Comparison of Reductive Methods for this compound Synthesis

| Method | Precursor | Reagents/Catalyst | Solvent | Typical Conditions | Yield |

| Hydride Reduction | 3-Methyl-2-pentanone | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | Room Temperature | High |

| Hydride Reduction | 3-Methyl-2-pentanone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Room Temperature, Anhydrous | High |

| Catalytic Hydrogenation | 3-Methyl-3-penten-2-one | H₂ / Palladium on Carbon (Pd/C) | Ethanol/Methanol | 80-120°C | >85% (to ketone) |

| Catalytic Hydrogenation | 3-Methyl-2-pentanone | H₂ / Ni-Mo/γ-Al₂O₃ | Isopropanol | ~320°C, High Pressure | High |

| Luche Reduction | 3-Methyl-2-penten-2-one | NaBH₄ / Cerium(III) Chloride | Methanol | Room Temperature | High (Selective) |

Reaction Mechanisms and Kinetics of 3 Methyl 2 Pentanol Transformations

Dehydration Reactions of 3-Methyl-2-pentanol to Alkenes

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. This reaction is typically acid-catalyzed and carried out at elevated temperatures. fishersci.ca The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary, which corresponds to the stability of the carbocation intermediate formed. wikipedia.org

As a secondary alcohol, the dehydration of this compound typically proceeds through the E1 (Elimination Unimolecular) mechanism under acidic conditions, for example, by heating with concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). fishersci.cafishersci.cathegoodscentscompany.com The E1 mechanism is a two-step process that shares its first step with the SN1 reaction: protonation of the hydroxyl group followed by the loss of water to form a carbocation intermediate. fishersci.comthegoodscentscompany.com In the final step, a weak base (like water or the bisulfate ion) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene. thegoodscentscompany.com

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a β-carbon while the leaving group departs simultaneously. fishersci.ca This pathway is more common for primary alcohols, where the formation of a primary carbocation is highly unfavorable. fishersci.cawikipedia.org For a secondary alcohol like this compound, an E2 reaction could be favored by using a strong, non-nucleophilic, sterically hindered base, although the E1 pathway is more common under typical acidic dehydration conditions. wikipedia.org

The dehydration of this compound can lead to a mixture of alkene products due to issues of regioselectivity and the potential for carbocation rearrangements inherent in the E1 mechanism.

Regioselectivity refers to the preference for forming one constitutional isomer over another. wikipedia.org In alcohol dehydrations that proceed via an E1 mechanism, the major product is generally the most stable (i.e., most substituted) alkene, a principle known as Zaitsev's Rule .

Without Rearrangement : The initial secondary carbocation at C2 has two adjacent (β) carbons with protons (C1 and C3). Removal of a proton from C1 would yield 3-methyl-1-pentene (B165626) (a disubstituted alkene). Removal of a proton from C3 would yield 3-methyl-2-pentene (a trisubstituted alkene). According to Zaitsev's rule, 3-methyl-2-pentene would be the favored product from the unrearranged carbocation.

With Rearrangement : As discussed in the SN1 section, the secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at C3. fishersci.ca Elimination of a proton from this rearranged carbocation can occur from C2 or C4. Removal of a proton from C2 yields 2-methyl-2-pentene (B165383) (a tetrasubstituted alkene), while removal from C4 yields 3-methyl-2-pentene (a trisubstituted alkene).

The final product mixture will contain multiple isomers, but the most stable, most highly substituted alkene, 2-methyl-2-pentene , is often the major product due to the favorability of the rearrangement and Zaitsev's rule. fishersci.ca

Stereoselectivity concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). wikipedia.org The formation of 3-methyl-2-pentene can produce both (E)- and (Z)-stereoisomers. Often, the more stable trans (E) isomer, where the larger alkyl groups are on opposite sides of the double bond, is formed in greater abundance than the cis (Z) isomer.

Catalytic Dehydration of this compound

The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds primarily through an E1 elimination mechanism. This reaction typically yields a mixture of isomeric alkenes due to the formation of a carbocation intermediate, which can undergo rearrangement.

The mechanism begins with the protonation of the hydroxyl group by an acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄), forming a good leaving group, water. The departure of the water molecule results in the formation of a secondary carbocation at the second carbon. This carbocation can then undergo a 1,2-hydride shift, where a hydrogen atom from the adjacent tertiary carbon moves to the secondary carbocation center. This rearrangement is thermodynamically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation.

Deprotonation from carbons adjacent to the positively charged center then leads to the formation of different alkene products. The major products are typically the more substituted (and thus more stable) alkenes, in accordance with Zaitsev's rule. quora.com

The primary products from the dehydration of this compound are:

3-Methyl-2-pentene (major product, formed from both the secondary and the rearranged tertiary carbocation)

3-Methyl-1-pentene (minor product, formed from the initial secondary carbocation) brainly.com

2-Ethyl-1-butene (product from the rearranged tertiary carbocation)

Table 1: Products of Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Formation Pathway | Stability |

|---|---|---|---|

| (E/Z)-3-Methyl-2-pentene | Trisubstituted | From secondary or tertiary carbocation | Major |

| 3-Methyl-1-pentene | Disubstituted | From secondary carbocation | Minor |

| 2-Ethyl-1-butene | Disubstituted | From tertiary carbocation | Minor |

Oxidation and Reduction Chemistry of the this compound Hydroxyl Group

As a secondary alcohol, this compound can be selectively oxidized to form a ketone. brainly.com The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This transformation converts the hydroxyl group into a carbonyl group (C=O). brainly.com

The primary product of the oxidation of this compound is 3-methyl-2-pentanone (B1360105) . brainly.com

Reaction: this compound → 3-Methyl-2-pentanone

Various oxidizing agents can be employed for this transformation. The choice of reagent is crucial for achieving high selectivity and yield, avoiding over-oxidation or side reactions. Common methods for oxidizing secondary alcohols to ketones include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid).

Hypohalite solutions: Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a greener alternative. mdma.ch

Hydrogen Peroxide: Catalytic systems using hydrogen peroxide (H₂O₂) as the oxidant are environmentally favorable as the only byproduct is water. ijarse.com Manganese-based catalysts have shown effectiveness in this regard. rug.nl

Further oxidation of the resulting ketone, 3-methyl-2-pentanone, to a carboxylic acid is generally difficult and requires harsh reaction conditions that cleave carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids. uomustansiriyah.edu.iq Therefore, under standard selective oxidation conditions, the reaction effectively stops at the ketone stage.

The ketone derived from the oxidation of this compound, which is 3-methyl-2-pentanone, can be readily reduced back to the parent secondary alcohol. brainly.com This reduction involves the conversion of the carbonyl group back into a hydroxyl group.

This transformation is a fundamental reaction in organic synthesis and is typically achieved using various reducing agents.

Reaction: 3-Methyl-2-pentanone → this compound

Common reducing agents for this process include:

Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing ketones to secondary alcohols. brainly.comchegg.com NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents like ethanol (B145695) or methanol (B129727). brainly.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney nickel, platinum, or palladium.

The reaction is a straightforward nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. brainly.com

Selective Oxidation to Ketones and Carboxylic Acids

Etherification and Esterification Reactions of this compound

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com this compound can be used as the alcohol precursor in this synthesis.

The synthesis involves two main steps:

Formation of the Alkoxide: this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methyl-2-pentoxide. masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, then attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction, displacing the halide and forming the ether. masterorganicchemistry.com

Reaction Scheme:

this compound + NaH → Sodium 3-methyl-2-pentoxide + H₂

Sodium 3-methyl-2-pentoxide + R-X → 3-Methyl-2-pentyl ether + NaX (where R is a primary alkyl group and X is a halide)

It is crucial to use a primary alkyl halide in the second step. Because 3-methyl-2-pentoxide is a sterically hindered secondary alkoxide, using secondary or tertiary alkyl halides would lead to the E2 elimination reaction becoming the major pathway, producing alkenes instead of the desired ether. youtube.com

This compound, like other alcohols, can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is known as esterification. The most common method is Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst.

Reaction: this compound + R-COOH ⇌ R-COO-CH(CH₃)CH(CH₃)CH₂CH₃ + H₂O

The kinetics of esterification are influenced by several factors, including the structure of the alcohol and carboxylic acid, temperature, and the catalyst used. For secondary alcohols like this compound, the reaction rate is generally slower than for primary alcohols due to increased steric hindrance around the hydroxyl group.

The hydrolysis of esters is the reverse reaction of esterification, where the ester reacts with water to produce the carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

The kinetics of esterification and hydrolysis are often studied to understand reaction mechanisms and optimize conditions. Studies on various alcohols have shown that the activation energy for autocatalyzed esterification is in the range of 47-49 kJ/mol. tuengr.com The reaction rate typically follows second-order kinetics. tuengr.com Lipase-catalyzed kinetic resolutions are also used for the preparation of specific ester enantiomers from secondary alcohols, with conversion rates and stereochemistry being key parameters. nih.gov

Table 2: Summary of Esterification and Hydrolysis

| Reaction | Reactants | Products | Catalyst | Kinetic Notes |

|---|---|---|---|---|

| Esterification | This compound + Carboxylic Acid | Ester + Water | Acid (e.g., H₂SO₄) | Slower than primary alcohols due to steric hindrance. |

| Hydrolysis | Ester + Water | this compound + Carboxylic Acid | Acid or Base | Reversible reaction; equilibrium position depends on conditions. |

Spectroscopic and Analytical Characterization of 3 Methyl 2 Pentanol

Mass Spectrometry (MS) Fragmentation Pathways of 3-Methyl-2-pentanol

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular weight of this compound is 102.17 g/mol . nih.gov

Under Electron Ionization (EI), alcohols typically undergo characteristic fragmentation patterns, including alpha cleavage and dehydration. wisc.eduresearchgate.net

Alpha (α) Cleavage : This is a dominant fragmentation pathway for alcohols where a bond to the carbon bearing the hydroxyl group is broken. wisc.edu For this compound, there are two possible α-cleavage points:

Cleavage between C2 and C3, breaking off a sec-butyl radical. This results in a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 45. This fragment, [CH₃CH=OH]⁺, is typically very stable and often forms the base peak in the spectrum.

Cleavage between C1 and C2 is less favorable.

Dehydration : The loss of a water molecule (18 amu) from the molecular ion is another common pathway for alcohols, which would lead to a fragment ion at m/z 84 (102 - 18). wisc.edu

The EI mass spectrum of this compound shows a prominent base peak at m/z 45, consistent with the expected α-cleavage. nih.govnih.gov Other significant peaks are observed at lower m/z values, resulting from further fragmentation.

Interactive Table 2: Major Peaks in the EI Mass Spectrum of this compound nih.govnih.gov

| m/z | Relative Intensity | Probable Fragment |

| 45 | 99.99% (Base Peak) | [CH₃CHOH]⁺ |

| 56 | 13.48% | [C₄H₈]⁺ |

| 41 | 13.11% | [C₃H₅]⁺ |

| 29 | 10.95% | [C₂H₅]⁺ |

| 73 | Low | [M-C₂H₅]⁺ (from α-cleavage) |

| 84 | Low / Absent | [M-H₂O]⁺ |

The molecular ion peak (M⁺) at m/z 102 is often weak or absent in the spectra of secondary alcohols, which is the case for this compound. nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) allows for the determination of a compound's exact mass with high precision, which in turn enables the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₆H₁₄O) is 102.104465 Da. nih.gov Experimental HRMS data confirms this exact mass, distinguishing it from other isomers or compounds with the same nominal mass but different elemental compositions. nist.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by subjecting them to multiple rounds of mass analysis. In a typical MS/MS experiment for this compound, the molecular ion (M⁺˙) or a primary fragment ion generated via an initial ionization method like electron ionization (EI) is selected. This precursor ion is then fragmented further through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass spectrometer. This process provides unambiguous confirmation of fragmentation pathways and the structure of the parent molecule.

For alcohols like this compound (molar mass 102.17 g/mol ), the primary fragmentation mechanisms are alpha-cleavage and dehydration. pressbooks.publibretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage pathways are possible:

Cleavage between C2 and C3, resulting in the loss of a sec-butyl radical and the formation of a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 45. This is often the base peak in the mass spectrum of secondary alcohols containing a methyl group attached to the carbinol carbon. pressbooks.publibretexts.org

Cleavage between C1 and C2, leading to the loss of a methyl radical (CH₃) to produce an ion at m/z 87.

Dehydration: This pathway involves the elimination of a water molecule (H₂O, mass of 18 amu), resulting in an alkene radical cation (C₆H₁₂⁺˙) with an m/z of 84. pressbooks.publibretexts.org

An MS/MS analysis would involve selecting one of these primary ions (e.g., m/z 87, 84, or 45) and fragmenting it further to confirm its elemental composition and structure, thereby verifying the fragmentation logic of this compound. The mass spectrum of this compound shows characteristic fragment ions that align with these pathways. nih.govnist.gov

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound An interactive data table. Click on headers to sort.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Source |

|---|---|---|---|

| 102 | [C₆H₁₄O]⁺˙ | Molecular Ion (M⁺˙) | pressbooks.pubnist.gov |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (Loss of •CH₃) | libretexts.org |

| 84 | [C₆H₁₂]⁺˙ | Dehydration (Loss of H₂O) | pressbooks.publibretexts.org |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (Loss of •C₂H₅) | pressbooks.pub |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage (Loss of •C₃H₇) | pressbooks.pub |

Chromatographic Methods for Separation and Quantification of this compound Isomers

Due to the presence of two chiral centers at positions C2 and C3, this compound exists as four stereoisomers. Chromatographic methods are essential for separating and quantifying these individual isomers.

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. To separate its enantiomers, a capillary column containing a chiral stationary phase (CSP) is required. gcms.cz These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. psu.eduresearchgate.net

Derivatized cyclodextrins are the most common and effective CSPs for the enantiomeric resolution of chiral alcohols. gcms.czmst.edu For instance, stationary phases such as heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have demonstrated excellent separation for chiral alcohols like 2-pentanol (B3026449) and are suitable for resolving the enantiomers of this compound. researchgate.netmdpi.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that can be optimized to achieve baseline separation of all four stereoisomers. gcms.czmdpi.com

Table 2: Example of Chiral GC Columns for Alcohol Enantiomer Separation An interactive data table. Click on headers to sort.

| Stationary Phase Type | Common Name | Application | Source |

|---|---|---|---|

| Derivatized β-cyclodextrin | CYCLOSIL-B | Separation of chiral alcohols, including 2-pentanol enantiomers | mdpi.com |

| Derivatized β-cyclodextrin | β-DEX™ | General-purpose separation of enantiomeric pairs | gcms.cz |

High-performance liquid chromatography (HPLC) offers an alternative and powerful strategy for chiral resolution. While enantiomers cannot be separated on a standard achiral column, their corresponding diastereomers have distinct physical properties and can be resolved. nih.gov This method involves a two-step process:

Derivatization: The enantiomeric mixture of this compound is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. academicjournals.org

Separation: The resulting mixture of diastereomers is then separated using standard HPLC, typically with a normal-phase silica (B1680970) gel column or a reversed-phase column. nih.gov

For example, esterifying the this compound mixture with an enantiopure chiral acid creates diastereomeric esters that are readily separable by HPLC. nih.gov This approach is not only analytical but is also used on a preparative scale to obtain enantiopure compounds.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical data. slideshare.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of volatile compounds in complex matrices. nih.govasdlib.org In the context of this compound, a sample is injected into the GC, where the different components of the mixture are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. slideshare.netasdlib.org The MS generates a mass spectrum for each separated compound, allowing for positive identification through the interpretation of fragmentation patterns or by comparison to spectral libraries. nih.govunito.it When a chiral GC column is used, GC-MS can identify and quantify each individual stereoisomer of this compound in a mixture. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. asdlib.org While GC-MS is generally preferred for a volatile alcohol like this compound, LC-MS is invaluable when analyzing its non-volatile derivatives, such as the diastereomeric esters formed for chiral separation as described in section 4.3.2. The LC separates the diastereomers, and the MS confirms their identity and purity. nih.gov

Biological and Biochemical Studies of 3 Methyl 2 Pentanol

Metabolic Pathways and Biotransformation of 3-Methyl-2-pentanol

The biotransformation of this compound is a key area of study, particularly in understanding its fate in biological systems. This includes its processing in mammals following exposure to its parent compound, 3-methylpentane (B165638), as well as its potential breakdown by microorganisms and its involvement in enzyme-driven reactions.

Mammalian Metabolism and Metabolite Identification

In mammals, this compound is recognized as a significant metabolite of 3-methylpentane. ebi.ac.uknih.gov When 3-methylpentane enters the body, it undergoes metabolic processing primarily in the liver by cytochrome P-450 isozymes. rupahealth.com This process involves the oxidation of 3-methylpentane to form alcohol derivatives. rupahealth.com

Studies involving rats exposed to 3-methylpentane vapor have shown that this compound is a primary metabolite excreted in the urine, with its concentration being proportional to the exposure dose. nih.govsigmaaldrich.com In addition to this compound, another metabolite, 3-methyl-3-pentanol, has also been identified in the urine of rats treated with 3-methylpentane. sigmaaldrich.com Research on workers occupationally exposed to commercial hexane (B92381), which contains 2-methylpentane (B89812) and 3-methylpentane, has confirmed that this compound is a leading urinary metabolite following exposure to 3-methylpentane. nih.govbmj.com For analytical purposes, enzymatic hydrolysis has been found to be a more effective method than acid hydrolysis for treating urine samples before analysis. nih.gov

The metabolic pathway can be summarized as follows:

Absorption: 3-methylpentane is absorbed, primarily through inhalation in industrial settings. rupahealth.com

Oxidation: In the liver, cytochrome P-450 enzymes hydroxylate 3-methylpentane. rupahealth.com

Metabolite Formation: This oxidation results in the formation of this compound and other related compounds. sigmaaldrich.com

Excretion: The resulting metabolites are then primarily excreted through the urine. rupahealth.com

Table 1: Identified Metabolites of 3-Methylpentane in Mammalian Systems

| Metabolite | Parent Compound | Species | Reference |

|---|---|---|---|

| This compound | 3-Methylpentane | Human, Rat | nih.govsigmaaldrich.com |

| 3-Methyl-3-pentanol | 3-Methylpentane | Rat | sigmaaldrich.com |

Microbial Degradation and Bioremediation Potential of this compound

The microbial degradation of alkanes is a well-documented process, with many bacterial species capable of utilizing them as a source of carbon and energy. mdpi.com While specific studies focusing solely on the microbial degradation of this compound are limited, the broader context of alkane and alcohol metabolism by microorganisms suggests its potential for bioremediation.

Research on the degradation of related tertiary alcohols, such as tert-amyl alcohol and 3-methyl-3-pentanol, by bacteria has identified specific enzymatic pathways. researchgate.net For instance, the bacterium Aquincola tertiaricarbonis L108 can degrade tertiary alcohols through the action of a Rieske nonheme mononuclear iron oxygenase. researchgate.net This suggests that similar enzymatic systems could potentially act on secondary alcohols like this compound.

While some studies have investigated the degradation of branched alkanes like 2-methylpentane by methanogenic cultures, the degradation of 3-methylpentane has been shown to be more resistant under similar conditions. ebi.ac.uk This indicates that the specific branching structure of the parent alkane can significantly influence its microbial degradation and, consequently, the formation and subsequent breakdown of its alcohol metabolites.

Further research is needed to isolate and characterize specific microbial strains that can efficiently degrade this compound and to elucidate the specific enzymatic pathways involved. Such studies would be crucial for developing bioremediation strategies for environments contaminated with 3-methylpentane and its metabolites.

Role of this compound as a Biological Marker and Metabolite

This compound serves as a valuable biomarker for chemical exposure and is also found as a naturally occurring compound in certain plants.

Biomarker for Exposure to Methylpentanes

The presence of this compound in urine is a reliable indicator of exposure to 3-methylpentane. ebi.ac.uknih.govwikipedia.org This has significant applications in occupational and environmental health for monitoring individuals who may come into contact with solvents containing this compound. bmj.comnih.gov

Studies have demonstrated a strong correlation between the concentration of 3-methylpentane in the air and the levels of this compound in the urine of exposed workers. bmj.com This makes urinary analysis for this compound a practical and non-invasive method for assessing exposure levels. nih.gov The detection of this specific metabolite allows for targeted monitoring of 3-methylpentane exposure, distinguishing it from exposure to other hexane isomers. bmj.com

Occurrence as a Natural Product and Plant Metabolite

Beyond its role as a xenobiotic metabolite in humans, this compound is also a naturally occurring compound in the plant kingdom. ebi.ac.uknih.gov It has been identified as a component of several plants, contributing to their chemical profile.

Plants in which this compound has been reported include:

Hops (Humulus lupulus) : It has been identified as a constituent of hops. wikipedia.orgwikiwand.com

Tea (Camellia sinensis) : The compound is present in tea. nih.govfoodb.ca

Canary Balm (Cedronella canariensis) : It has been reported in this plant species. nih.govnih.gov

Coriander (Coriandrum sativum) : This herb is also known to contain this compound.

The presence of this compound in these plants indicates that it is a plant metabolite, likely contributing to their aroma and flavor profiles. nih.gov Its occurrence in food items like tea also suggests it could be a potential biomarker for the consumption of these products. foodb.ca

Enantioselective Biological Interactions of this compound

The chirality of this compound, arising from its two stereocenters at positions 2 and 3, leads to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This stereochemistry is a critical determinant of its interactions within biological systems, influencing everything from metabolic pathways to sensory perception. Enzymes and receptors are themselves chiral entities, which often results in differential recognition and processing of the various enantiomers and diastereomers of a substrate.

While specific studies detailing the distinct biological activities of each this compound stereoisomer are not extensively documented, principles derived from analogous chiral alcohols strongly suggest that its enantiomers and diastereomers will exhibit different biological effects. A pertinent example is found in the sensory perception of the structurally similar compound, 2-pentanol (B3026449). The enantiomers of 2-pentanol are perceived with distinctly different odors by the human olfactory system. mdpi.comresearchgate.net The (R)-enantiomer is described as having notes of paint, rubber, and grease, whereas the (S)-enantiomer has mint, plastic, and pungent notes. mdpi.comresearchgate.net

Furthermore, the olfactory thresholds for these enantiomers differ significantly. In an aqueous solution, the threshold for (S)-2-pentanol is more than four times lower than that for the (R)-enantiomer, indicating a higher sensitivity of our olfactory receptors to the (S)-form. mdpi.comresearchgate.net This phenomenon, where stereoisomers of a single compound elicit different biological responses, is a cornerstone of pharmacology and toxicology. It is therefore highly probable that the stereoisomers of this compound would also display differential activities, whether as pheromones in insects, signaling molecules in plants, or as metabolites in mammals.

| Enantiomer | Odor Description | Olfactory Threshold (in water) | Olfactory Threshold (in 46% ethanol) |

|---|---|---|---|

| (R)-2-Pentanol | Paint, rubber, grease | 12.62 mg/L | 163.30 mg/L |

| (S)-2-Pentanol | Mint, plastic, pungent | 3.03 mg/L | 78.58 mg/L |

Data sourced from a study on Baijiu aroma compounds. mdpi.comresearchgate.net

The specificity of enzymes for particular stereoisomers is a well-established principle in biochemistry. Enzymes achieve this selectivity because their active sites are three-dimensional chiral environments, allowing for a precise fit with only one enantiomer of a chiral substrate, much like a key fits a specific lock.

Direct research on enzyme substrate specificity for the enantiomers of this compound is limited. However, extensive studies on related secondary alcohols demonstrate clear enantioselectivity by various enzymes, particularly lipases and alcohol dehydrogenases. For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols. researchgate.net This process relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the two. CALB has shown high enantioselectivity for alcohols like 3-hexanol (B165604) and 3-methyl-2-butanol (B147160). researchgate.net

Similarly, alcohol dehydrogenases (ADHs) often exhibit strong stereochemical preferences. The secondary ADH from Thermoanaerobacter ethanolicus reduces 2-pentanone to (S)-2-pentanol. researchgate.net The Rieske nonheme mononuclear iron oxygenase MdpJ, found in Aquincola tertiaricarbonis L108, demonstrates a preference for the (R)-enantiomer when converting 2-butanol. nih.gov While the stereospecificity of MdpJ for the closely related 3-methyl-2-butanol has not been analyzed, a similar preference for one stereoisomer is expected. nih.gov

A concrete example of enzyme substrate specificity is seen with a bacterial enzyme acting on 2-pentanol, where the Michaelis constant (Km), a measure of substrate affinity, for (S)-2-pentanol was found to be 7.5 times higher than that for (R)-2-pentanol. mdpi.com A higher Km value indicates lower affinity. This data quantitatively shows that the enzyme's active site binds (R)-2-pentanol much more effectively than its (S)-counterpart. Given these findings with structurally analogous compounds, it is virtually certain that enzymes interacting with this compound in biological systems would exhibit significant substrate specificity towards one or more of its four stereoisomers.

| Enzyme | Substrate | Selective Product/Faster Reactant | Source |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic 3-methyl-2-butanol | Selectively acylates one enantiomer | researchgate.net |

| ADH from Thermoanaerobacter ethanolicus | 2-Pentanone | (S)-2-Pentanol | researchgate.net |

| Rieske Oxygenase MdpJ | Racemic 2-butanol | (R)-2-butanol (2.3x faster conversion) | nih.gov |

| Bacterial Enzyme | Racemic 2-pentanol | (R)-2-Pentanol (lower Km) | mdpi.com |

Environmental and Industrial Research Applications of 3 Methyl 2 Pentanol

Environmental Fate and Degradation Studies of 3-Methyl-2-pentanol

The environmental journey of this compound, a secondary alcohol, is dictated by its physicochemical properties and its interactions with various environmental compartments. Its moderate water solubility and relatively low octanol-water partition coefficient suggest a limited potential for bioaccumulation. who.int The compound's fate in the environment is primarily governed by atmospheric reactions and biodegradation processes in soil and water.

Once released into the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically produced hydroxyl (OH) radicals. who.int This process of photoconversion is a key mechanism for the removal of volatile organic compounds (VOCs) from the air. The reaction initiates a cascade of further chemical transformations, breaking down the original molecule into smaller, less complex compounds.

Research on similar secondary alcohols and other VOCs indicates that the rate of atmospheric degradation is influenced by factors such as the concentration of OH radicals, temperature, and the presence of other atmospheric constituents like nitrogen oxides (NOx). who.int While specific kinetic data for the atmospheric reaction of this compound is not extensively detailed in the provided search results, the general principles of alcohol photochemistry suggest a relatively short atmospheric half-life. ornl.gov

Studies on the photocatalytic conversion of tertiary alcohols on titanium dioxide (TiO2) surfaces provide insights into potential reaction pathways. tum.deacs.orgacs.org These studies reveal that under UV irradiation, alcohols can undergo selective bond cleavage. acs.orgacs.org For instance, the photoreaction of 2-methyl-2-pentanol (B124083) on TiO2 P25 under anaerobic conditions selectively yields acetone (B3395972) and propane (B168953) through a homolytic bond cleavage of the longer alkyl chain. acs.orgacs.org While this compound is a secondary alcohol, these findings on a similar structured alcohol suggest that photocatalytic degradation on environmental surfaces could be a relevant transformation pathway, leading to the formation of ketones and alkanes. researchgate.net

Biodegradation is a crucial process for the removal of this compound from water and soil. This process is carried out by naturally occurring microorganisms that utilize the compound as a source of carbon and energy. mdpi.com The rate and extent of biodegradation are dependent on a multitude of factors including the microbial population present, temperature, oxygen availability, and the concentration of the chemical. mdpi.com

In aquatic environments, the biodegradation of organic compounds can be influenced by both biotic and abiotic factors. mdpi.comresearchgate.net Generally, aerobic biodegradation, which occurs in the presence of oxygen, is more rapid and complete than anaerobic degradation. mdpi.com Studies on the biodegradation of related compounds like methyl isobutyl ketone (MIBK), for which 4-methyl-2-pentanol (B46003) is a metabolite, show that it is readily biodegradable in both freshwater and saltwater. who.int This suggests a similar potential for the biodegradation of this compound. The structure of the chemical plays a significant role, with branched compounds sometimes exhibiting different degradation rates compared to their linear counterparts.

In terrestrial environments, soil microorganisms are the primary agents of biodegradation. nih.gov The process can be affected by soil type, moisture content, pH, and nutrient availability. While specific studies on the biodegradation of this compound in soil were not found in the search results, research on petroleum hydrocarbon degradation indicates that soil microbes are capable of breaking down a wide range of organic compounds. nih.gov

It has been noted that this compound is a urinary metabolite in rats and humans exposed to 3-methylpentane (B165638), indicating that biological systems possess the enzymatic machinery to process this molecule. ebi.ac.uk This metabolic capability further supports the likelihood of its biodegradation in the environment.

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, can significantly influence the transport and bioavailability of this compound in the environment. The extent of sorption is often related to the organic carbon content of the soil or sediment and the chemical's octanol-water partition coefficient (Kow). A higher Kow generally indicates a greater tendency for a chemical to sorb to organic matter. The log Kow for this compound is estimated to be 1.546, suggesting a relatively low potential for sorption. thegoodscentscompany.com

This low sorption potential implies that this compound is likely to be mobile in soil and has a lower tendency to accumulate in sediments in aquatic systems. Its moderate water solubility further supports its potential for transport within water bodies. wikipedia.org The movement of this compound in the environment will therefore be largely governed by water flow and, to a lesser extent, by its interaction with solid environmental matrices.

Biodegradation in Aquatic and Terrestrial Environments

Industrial Applications and Potential of this compound

This compound is a versatile organic compound with existing and potential applications in various industrial sectors. Its properties as a secondary alcohol make it a useful solvent and a valuable intermediate in chemical synthesis. chembk.comcymitquimica.com

One of the primary industrial uses of this compound is as a chemical intermediate. chembk.com It serves as a building block for the synthesis of a variety of other organic compounds. cymitquimica.com For instance, it can be used in the preparation of esters and ethers. chembk.com The reactivity of its hydroxyl group allows it to participate in various chemical reactions, making it a precursor for more complex molecules. cymitquimica.com

While specific examples of advanced materials synthesized directly from this compound are not extensively detailed in the search results, the synthesis of tranquilizers like emylcamate (B1671231) from the related tertiary alcohol, 3-methyl-3-pentanol, highlights the potential of such C6 alcohols in pharmaceutical synthesis. atamanchemicals.com The ability of alcohols to initiate the polymerization of compounds like isocyanates and epoxides suggests a potential role for this compound in the production of polymers and other advanced materials.

The preparation of a 2-pentanol (B3026449) and 3-pentanol (B84944) mixture from 2-pentene (B8815676) for use in producing agricultural chemicals and medicines further underscores the importance of pentanol (B124592) isomers as intermediates in the fine chemical industry. google.com

Due to its good solubility characteristics, this compound is utilized as a solvent in various applications. chembk.com It can dissolve a range of organic compounds, making it suitable for use in paints, coatings, and cleaners. chembk.com Its moderate boiling point and volatility are also advantageous in solvent applications, allowing for controlled evaporation. wikipedia.org

The exploration of this compound in specialized solvent systems is an area of ongoing interest. For example, its presence is relevant in the analysis of volatile compounds in beverages like beer, where it is used as an internal standard in analytical methods. mdpi.com The study of its physicochemical properties, such as its behavior in binary and ternary liquid systems, is important for designing and optimizing industrial processes where it might be used as a solvent or a component of a solvent mixture. acs.org

The following table provides an interactive overview of the research applications of this compound:

| Application Area | Specific Use | Key Research Findings |

|---|---|---|

| Environmental Fate | Atmospheric Degradation | Degrades in the atmosphere via reaction with OH radicals. who.int |

| Biodegradation | Readily biodegradable by microorganisms in aquatic and terrestrial environments. who.intmdpi.com | |

| Sorption & Transport | Low sorption potential, likely to be mobile in soil and water. thegoodscentscompany.com | |

| Industrial Applications | Chemical Intermediate | Used to synthesize esters, ethers, and potentially as a precursor for advanced materials and pharmaceuticals. chembk.comcymitquimica.comatamanchemicals.com |

Biofuel Research and Production

This compound, a C6 alcohol, is a subject of research in the development of advanced biofuels. Its potential lies in its production from renewable feedstocks and its subsequent conversion into hydrocarbon fuels that are compatible with existing gasoline infrastructure.

Research has focused on synthesizing this compound from biomass-derived ethanol (B145695). google.com One patented process outlines a method starting with the carbonylation of ethanol to produce propanoic acid. This acid is then dehydrated to form methylketene (B14734522). The methylketene undergoes dimerization, and the resulting dimer is hydrogenated to yield 2-methylpentanol (a synonym for this compound). google.com This multi-step synthesis represents a pathway from a common biofuel, ethanol, to a higher-energy-density C6 alcohol. google.com

The primary value of this compound in biofuel applications is as an intermediate that can be upgraded to hydrocarbon fuels. The conversion process typically involves catalytic dehydration. google.combrainly.com When this compound is passed over a catalyst, such as gamma-alumina or a zeolite, it loses a water molecule to form a mixture of alkenes (unsaturated hydrocarbons). google.combrainly.com Specifically, acid-catalyzed dehydration yields products like 3-methyl-1-pentene (B165626) and 3-methyl-2-pentene. brainly.com These resulting hydrocarbons are more gasoline-like than the alcohol itself. google.com

Further processing of these intermediate hydrocarbons can lead to a variety of fuel fractions. A method for alcohol conversion, applicable to C6 alcohols like this compound, uses a pillared two-dimensional zeolite catalyst to convert the alcohol into a mixture of hydrocarbons. google.com This process, operating at temperatures between 200°C and 500°C, yields a mixed olefin fraction (C2-C5), a paraffin (B1166041) fraction (C3-C5), and a gasoline fraction containing C6 and higher hydrocarbons. google.com

The table below summarizes key research findings on the conversion of this compound into biofuel components.

| Feedstock | Catalytic Process | Catalyst | Products | Application |

| Ethanol | Carbonylation, Dimerization, Hydrogenation | Not specified in source | 2-Methylpentanol | Biofuel Intermediate |

| 2-Methylpentanol | Dehydration | Gamma-alumina or Zeolite | Mixture of unsaturated hydrocarbons (e.g., 2-methyl pentene) | Gasoline Component |

| Alcohols (general) | Catalytic Conversion | Pillared two-dimensional zeolite | C2-C5 olefins, C3-C5 paraffins, C6+ gasoline fraction | Jet, Diesel, Gasoline |

While much of the broader research on pentanol isomers as direct fuel blends focuses on compounds like n-pentanol and isopentanol, the pathway for this compound is primarily as a precursor to drop-in hydrocarbon fuels through catalytic upgrading. google.comfrontiersin.orgfrontiersin.org This conversion circumvents some of the issues associated with alcohol fuels, such as lower energy density and hygroscopicity, by creating hydrocarbons that are chemically similar to those in conventional gasoline. google.com

Advanced Computational and Theoretical Chemistry Studies of 3 Methyl 2 Pentanol

Molecular Modeling and Simulation of 3-Methyl-2-pentanol

Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules. They are particularly useful for exploring the conformational flexibility and condensed-phase behavior of this compound.

This compound is a chiral molecule with two stereocenters (at C2 and C3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In addition to this stereoisomerism, each of these molecules possesses significant conformational flexibility due to rotation around its single bonds.

Conformational analysis of this compound involves systematically exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. This is typically achieved using quantum chemical methods. For instance, a common approach involves an initial broad search using a computationally less expensive method, like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, to generate a wide range of possible structures. nih.gov These structures are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3, PBE0-D3) and basis set (e.g., aug-cc-pVTZ), to accurately determine their geometries and relative energies. rsc.orgresearchgate.net

Key torsions for this compound include the rotation around the C2-C3 bond, the C3-C4 bond, and the C2-O bond. The orientation of the hydroxyl group relative to the carbon backbone is particularly important, as it can form intramolecular hydrogen bonds in certain conformations, which significantly stabilizes them. researchgate.net The analysis allows for the classification of conformers based on dihedral angles, such as the H-O-Cα-H angle, which can be designated as trans or gauche. rsc.org

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of molecular motion and intermolecular interactions. mdpi.com For this compound, MD simulations can reveal its behavior in the gas phase, as a pure liquid, or in solution.

In these simulations, the interactions between atoms are described by a force field, which is a set of parameters and potential energy functions. For alcohols like this compound, all-atom force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used in conjunction with established water models like SPC/E (Extended Simple Point Charge) or TIP4P for aqueous solutions. researchgate.netacs.org

Aqueous Environment: MD simulations of this compound in water would focus on its hydration structure. Key analyses would include calculating radial distribution functions (RDFs) between the alcohol's oxygen atom and water molecules to understand the structure and extent of the hydration shell. The simulations can also quantify the number of hydrogen bonds between the alcohol and surrounding water molecules and analyze the dynamics of these bonds. researchgate.net Furthermore, simulations can determine important transport properties like the diffusion coefficient of the alcohol in water. mdpi.com

Non-polar Solvents: In a non-polar environment, simulations could investigate the degree of self-association of this compound molecules through hydrogen bonding, leading to the formation of dimers, trimers, or larger clusters.

Liquid/Vapor Interface: Simulating the interface between liquid this compound and its vapor phase allows for the calculation of surface tension and provides insight into the preferred orientation of the molecules at the surface. acs.org Studies on other alcohols have shown that the amphiphilic nature of these molecules leads to a distinct ordering at the interface, with the hydroxyl groups pointing towards the liquid phase and the alkyl chains towards the vapor. aip.org

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those based on DFT, are essential for probing the electronic properties and chemical reactivity of this compound with high accuracy.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can compute a range of descriptors that quantify this reactivity. researchgate.net For this compound, these calculations would typically be performed using DFT with functionals like B3LYP. researchgate.net

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP): The ESP map visualizes the charge distribution across the molecule. For this compound, the ESP would show a region of negative potential (red) around the electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and other hydrogens, indicating sites for nucleophilic attack.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. The standard method involves geometry optimization of the relevant conformers followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the magnetic shielding constants, typically using DFT (e.g., B3LYP functional with a 6-311++G(2d,p) basis set). acs.org The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For a flexible molecule like this compound, the predicted spectrum is a Boltzmann-weighted average of the spectra of its most stable conformers. researchgate.net This approach can accurately distinguish between the different stereoisomers and conformers of the molecule. nih.gov

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by fragmentation of the molecular ion. whitman.edu Computational chemistry can aid in understanding the observed fragmentation patterns by calculating bond dissociation energies and modeling the potential energy surfaces of fragmentation pathways. The experimental electron ionization (EI) mass spectrum of this compound shows a very weak or absent molecular ion peak (M⁺) at m/z 102. nih.gov The most prominent peak is observed at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment resulting from cleavage of the C2-C3 bond. Other significant fragments can be rationalized by the loss of small neutral molecules or radicals. savemyexams.commsu.edu

The table below summarizes the prominent peaks in the experimental mass spectrum of this compound.

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 45 | 100.0 | [C₂H₅O]⁺ (cleavage of C2-C3 bond) |

| 56 | 13.5 | [C₄H₈]⁺ (loss of H₂O and C₂H₄) |

| 41 | 13.1 | [C₃H₅]⁺ (allyl cation) |

| 29 | 11.0 | [C₂H₅]⁺ (ethyl cation) |

| 73 | 9.7 | [M-C₂H₅]⁺ (loss of ethyl radical) |

Data sourced from PubChem CID 11261. nih.gov

Quantum chemistry is a cornerstone for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

Dehydration Reaction: The acid-catalyzed dehydration of secondary alcohols like this compound can proceed through either an E1 or E2 elimination mechanism. libretexts.org

In the E1 mechanism , the reaction begins with the protonation of the hydroxyl group to form a good leaving group (H₂O). chemistrysteps.com This is followed by the departure of water to form a secondary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form an alkene. A key feature of the E1 pathway is the possibility of carbocation rearrangements, such as a hydride or alkyl shift, to form a more stable carbocation before elimination. organicchemistrytutor.com Computational methods can model the energetics of these rearrangement pathways.

In the E2 mechanism , the protonation is followed by a concerted step where a base removes a proton from a β-carbon while the water molecule departs simultaneously. pitt.edu

DFT calculations are used to locate the structures of the transition states for each elementary step (e.g., water departure, rearrangement, deprotonation) and calculate the associated activation energy (energy barrier). pitt.edursc.org By comparing the activation energies for all possible pathways (E1 vs. E2, different rearrangement possibilities, formation of different alkene isomers), the most favorable reaction mechanism and the major product can be predicted.

Oxidation Reaction: The oxidation of this compound can also be studied computationally. For example, the oxidation to its corresponding ketone, 3-methyl-2-pentanone (B1360105), can proceed via various mechanisms, including hydrogen abstraction by radicals. univ-orleans.fr Computational studies on similar alcohols, like prenol, have investigated the reaction pathways for H-atom abstraction by radicals such as ȮH. osti.govresearchgate.net These studies calculate the activation barriers for abstraction from different positions on the molecule, identifying the most susceptible C-H bonds. The subsequent reactions of the resulting alkyl radical can then be modeled to map out the complete oxidation mechanism. researchgate.net

Future Research Directions and Emerging Trends for 3 Methyl 2 Pentanol

Integration of Artificial Intelligence and Machine Learning in 3-Methyl-2-pentanol Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of analyzing vast datasets to identify patterns and make predictions that are beyond human capability. arxiv.org For this compound, these technologies offer the potential to accelerate discovery and optimize processes from synthesis to analysis.

Furthermore, machine learning can forecast the reactivity of this compound in various chemical transformations. aaru.edu.jo By learning from databases of reaction outcomes, these models can predict the products of its oxidation, which typically yields 3-methyl-2-pentanone (B1360105), or its esterification with various carboxylic acids. brainly.com This predictive power allows researchers to design more efficient synthetic routes for derivatives of this compound and to anticipate potential byproducts, leading to cleaner and more controlled chemical processes.

Machine learning models, particularly convolutional neural networks (CNNs), can be trained on large libraries of spectra to automatically identify the presence and concentration of specific functional groups and molecules. rsc.orgnih.gov For this compound, an ML algorithm could be trained to recognize its unique spectral fingerprint, even in complex mixtures containing other alcohols or structurally similar compounds. rsc.org This would enable rapid, real-time monitoring of reactions involving this compound, ensuring process efficiency and product quality without the need for time-consuming manual analysis. rsc.orgbiospec.net This automated interpretation is particularly valuable for high-throughput screening and process optimization. rsc.org

Predictive Modeling for Synthesis and Reactivity

Sustainable and Green Chemistry Approaches to this compound

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. dkshdiscover.comcleantech.com Research into this compound is reflecting this trend, with a growing focus on sustainable synthesis and integration into a circular economy.

Green chemistry principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Future research on this compound will likely focus on developing synthetic routes that align with these principles. This includes:

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents. nih.govresearchgate.net

Catalytic Reagents: Employing highly efficient and selective catalysts to minimize waste, as opposed to stoichiometric reagents that are consumed in the reaction. acs.org

Energy Efficiency: Designing processes that operate at ambient temperature and pressure to reduce energy consumption. researchgate.net

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources derived from biomass. researchgate.netchemiehoch3.de

By focusing on these areas, chemists can develop manufacturing processes for this compound that are not only economically viable but also have a significantly lower environmental footprint. royalsocietypublishing.org

A key trend in sustainable chemistry is the move towards a bio-based and circular economy. dkshdiscover.compwc.com This involves using renewable biomass to produce chemicals and designing processes where waste is minimized and resources are reused. chemiehoch3.de There is significant research into the microbial production of higher alcohols (C3-C6) using engineered microorganisms like E. coli or Clostridium species. frontiersin.orgnih.gov These microbes can be engineered to convert sugars from non-edible biomass into specific alcohol isomers, including C6 alcohols. nih.govmdpi.com Future research could focus on developing specific metabolic pathways in these microorganisms for the targeted production of this compound.

Integrating this bio-production into a circular economy framework offers further opportunities. chemanager-online.com Waste streams from agriculture or other industries could serve as the initial feedstock for fermentation. mdpi.com Moreover, byproducts from the synthesis and purification of this compound could be recovered and utilized, creating additional value and minimizing waste. dkshdiscover.comchemanager-online.com This approach aligns with the goal of decoupling chemical production from the consumption of finite fossil resources. chemiehoch3.de

Development of Environmentally Benign Synthetic Routes

Interdisciplinary Research on this compound